N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide typically involves the reaction of 4-hydroxypiperidine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antagonist or agonist in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist, modulating the activity of receptors or enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide include:
- 1-(5-aminopyridin-2-yl)piperidin-4-ol
- 4-Chloro-N-methylpiperidine
- 2-(4-Hydroxypiperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- Loperamide
Uniqueness
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) |
InChI Key |
XLJWSNSWVUCXML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
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